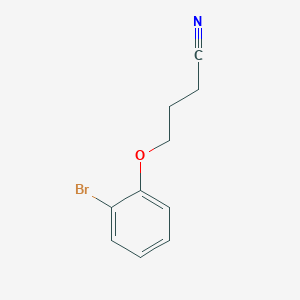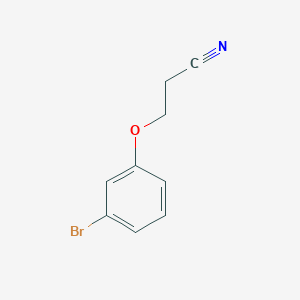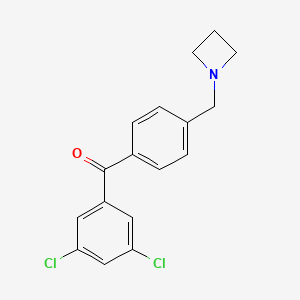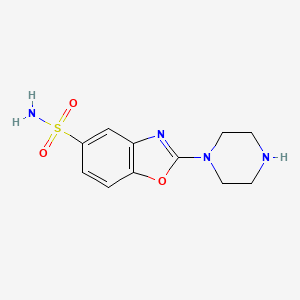
2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide, commonly referred to as PBO, is a heterocyclic organic compound that has been studied extensively for its potential applications in scientific research. It is a versatile compound that has been used in a variety of experiments, ranging from drug delivery systems to protein chemistry. PBO has also been used as a catalyst in organic synthesis, as an anti-tumor agent, and as a fluorescent probe.
Applications De Recherche Scientifique
Antiproliferative and Anti-HIV Activities
Compounds derived from 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide, specifically N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides and sulfonamide derivatives, have shown significant in vitro antiproliferative activity against a range of human tumor-derived cell lines. This includes notable effects on human splenic B-lymphoblastoid cells (WIL-2NS) and human acute B-lymphoblastic leukemia (CCRF-SB) cell lines, making them potential candidates for cancer therapy development. However, when screened for anti-HIV activities, no substantial activity was observed (Al-Soud et al., 2010).
α1-AR Antagonistic Activities
Derivatives of 1-(benzoxazole-2-yl)piperazine and 4-(benzoxazole-2-yl)piperidine have been synthesized and evaluated for their potential as α1-adrenergic receptor (α1-AR) antagonists. One of the compounds from this study demonstrated slightly stronger α1-AR antagonistic activity compared to the lead compound, suggesting potential applications in treatments targeting α1-AR mediated conditions (Li et al., 2008).
Synthesis and Reactivity Studies
Research has also focused on the synthesis of related compounds, such as 3-(4-Oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl chloride, and exploring their reactivity towards amines. These studies contribute to a better understanding of the chemical properties and potential reactivity pathways of benzoxazole sulfonamide derivatives, which is crucial for further drug development (Tarasov et al., 2002).
Antimalarial and COVID-19 Applications
A study investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles, leading to compounds with potential antimalarial activity. Some of these sulfonamide derivatives were also evaluated for their ADMET properties and showed promising results, with one compound exhibiting excellent antimalarial activity. Additionally, these compounds were assessed for their binding energy against SARS-CoV-2 proteins, indicating potential applications in COVID-19 drug discovery (Fahim & Ismael, 2021).
Efficient Synthesis of Derivatives
An efficient one-pot, three-component reaction protocol has been developed for synthesizing a variety of 2-[4-(arylsulfonyl)piperazin-1-yl]-1,3-benzothiazole, -1H-benzimidazole, and -1,3-benzoxazole derivatives under aqueous conditions without the need for a catalyst, ligand, or base. This synthetic approach offers a simplified method for producing these compounds, potentially facilitating their exploration in various scientific and medicinal applications (Dileep & Murty, 2017).
Orientations Futures
The future directions for “2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide” could involve further exploration of its biochemical properties and potential applications in proteomics research . As our understanding of proteomics continues to grow, this compound may prove to be a valuable tool in the field.
Propriétés
IUPAC Name |
2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c12-19(16,17)8-1-2-10-9(7-8)14-11(18-10)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2,(H2,12,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNQJLVQBNKCAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(O2)C=CC(=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649191 |
Source


|
| Record name | 2-(Piperazin-1-yl)-1,3-benzoxazole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035840-39-1 |
Source


|
| Record name | 2-(Piperazin-1-yl)-1,3-benzoxazole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
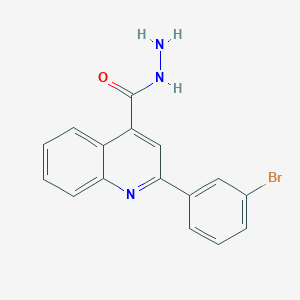
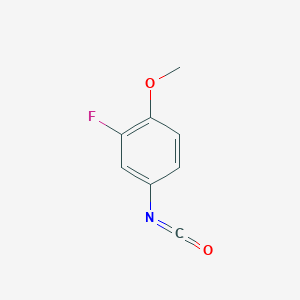

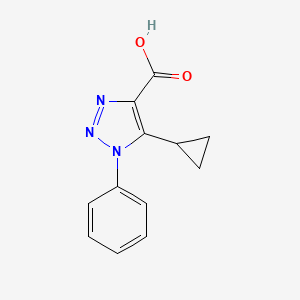
![1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine](/img/structure/B1292907.png)
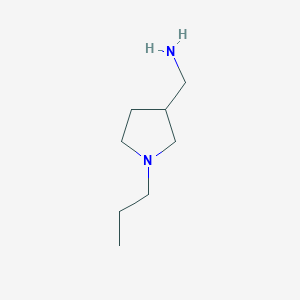
![1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine](/img/structure/B1292914.png)
